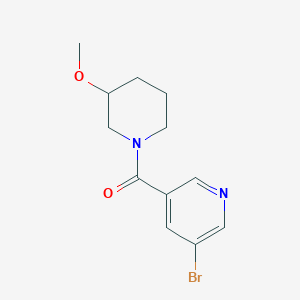

3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyridine derivatives, such as “3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine”, often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: COC1=CC (=CN=C1)Br .Physical And Chemical Properties Analysis

“this compound” is a low melting solid . It has a molecular weight of 188.02 .Scientific Research Applications

Synthesis and Antibacterial Activity

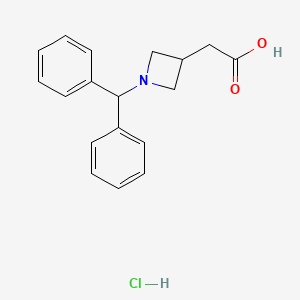

A study by Bogdanowicz et al. (2013) involved the use of a related compound, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, for synthesizing new cyanopyridine derivatives. These compounds demonstrated significant antimicrobial activity against various aerobic and anaerobic bacteria, highlighting their potential in antibacterial applications (Bogdanowicz et al., 2013).

Ring Contraction Studies

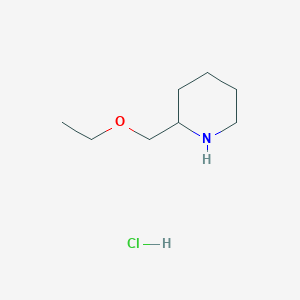

Tehrani et al. (2000) described a chemical reaction where 3-Methoxypiperidines were converted to 2-(bromomethyl)pyrrolidines. This study is significant for understanding the chemical behavior and potential transformations of similar compounds in synthetic chemistry (Tehrani et al., 2000).

Development of Antiarrhythmic Pharmaceuticals

Holt and Caignan (2000) reported on derivatives of a similar compound, which exhibited potential as antiarrhythmic pharmaceuticals. Their study also explored the conformations of these compounds, which can be relevant for understanding how the 3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine structure might behave in biological systems (Holt & Caignan, 2000).

Antioxidant Properties

Wijtmans et al. (2004) synthesized a series of pyridinols, starting from a 3-bromopyridine precursor, and evaluated their antioxidant properties. This research is indicative of the potential of this compound in the development of antioxidants (Wijtmans et al., 2004).

Bromination and Tautomerism Studies

Research by Kolder and Hertog (2010) on the bromination of dihydroxypyridine and its derivatives, including a study of tautomeric structures, provides insights into the chemical behavior of brominated pyridines, which is relevant for understanding the properties of this compound (Kolder & Hertog, 2010).

Safety and Hazards

“3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine” may be harmful if swallowed, cause skin irritation, be harmful if inhaled, be harmful in contact with skin, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-(3-methoxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O2/c1-17-11-3-2-4-15(8-11)12(16)9-5-10(13)7-14-6-9/h5-7,11H,2-4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZOTFIYOJHZAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2794349.png)

![4-({1-[(3,4-Dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B2794357.png)

![N-[2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2794361.png)

![N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B2794362.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2794363.png)

![N-(4-chlorobenzyl)-2-[(6-pyridin-4-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2794368.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide](/img/structure/B2794370.png)

![2-(3-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2794371.png)

![Tert-butyl N-[(1R,2R,4S)-4-(aminomethyl)-2-hydroxycyclopentyl]carbamate](/img/structure/B2794372.png)